(1r,3r)-3-methoxycyclobutane-1-carboxylic acid, trans
Description
(1R,3R)-3-Methoxycyclobutane-1-carboxylic acid is a chiral cyclobutane derivative featuring a methoxy group at the 3-position and a carboxylic acid group at the 1-position in a trans configuration. The strained cyclobutane ring imparts unique steric and electronic properties, while the methoxy and carboxylic acid groups contribute to its polarity and reactivity.
Properties
CAS No. |
1408076-05-0 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methoxy Group Introduction
Post-cyclization, the methoxy group is installed via nucleophilic substitution or oxidation. A patented method employs methyl iodide and silver(I) oxide in dimethylformamide (DMF) to substitute a hydroxyl group at C3. Alternatively, epoxidation of a cyclobutene intermediate followed by acid-catalyzed ring-opening with methanol yields the methoxy derivative.
Carboxylic Acid Functionalization
Carboxylation at C1 is achieved through Koch-Haaf carbonylation, using carbon monoxide and a strong acid catalyst (e.g., H2SO4) under high pressure (50–100 bar). Recent innovations utilize palladium-catalyzed carbonylation with CO2, which offers superior regioselectivity and milder conditions (1–5 bar, 80°C).
Stereochemical Control and Resolution
The trans configuration of the methoxy and carboxylic acid groups is maintained via steric hindrance during synthesis. Bulky protecting groups, such as tert-butyldimethylsilyl (TBDMS), are employed to shield one face of the cyclobutane ring during functionalization. Kinetic resolution using chiral column chromatography or enzymatic hydrolysis further ensures enantiopurity.
Industrial-Scale Production and Purification
Large-scale synthesis employs continuous flow reactors to enhance yield and reproducibility. A representative protocol involves:
-
Cyclization of 1,3-butadiene derivatives in a photochemical flow reactor.
-
Methoxylation in a packed-bed reactor with immobilized silver catalysts.
-
Carboxylation via supercritical CO2 in a high-pressure tubular reactor.
Purification is achieved through crystallization from ethanol-water mixtures, yielding >99% purity. Advanced techniques like simulated moving bed (SMB) chromatography are used for stereochemical refinement.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Photocycloaddition | 65–75 | 95 | Moderate | Limited |
| Organocatalyzed | 80–85 | 98 | High | Moderate |
| Flow Reactor | 90–95 | 99.5 | Very High | Excellent |
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-Methoxycyclobutane-1-carboxylic acid, trans, can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxycarbonyl derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
Pharmaceutical Applications
The compound has been identified as a key player in the development of therapeutic agents due to its biological properties. Notably, it serves as an inhibitor of TNFα-converting enzyme (TACE), which is crucial in the treatment of inflammatory diseases. Inhibitors of TACE can mitigate conditions associated with excessive TNFα production, such as:
- Inflammatory Skin Diseases : Conditions like psoriasis and atopic dermatitis are potential targets for therapies involving this compound.
- Autoimmune Diseases : The inhibition of TNFα can be beneficial in diseases such as rheumatoid arthritis and multiple sclerosis.
- Neurological Disorders : There is emerging interest in using TACE inhibitors for treating neuroinflammatory conditions like Alzheimer’s disease and Parkinson’s disease .
Case Studies and Clinical Research
Several studies have highlighted the efficacy of compounds similar to (1R,3R)-3-methoxycyclobutane-1-carboxylic acid in clinical settings:
- Study on Inflammatory Bowel Disease (IBD) : A clinical trial demonstrated that TACE inhibitors could significantly reduce inflammation markers in patients with Crohn’s disease .
- Psoriasis Treatment : Research indicates that compounds targeting TNFα pathways show promise in reducing plaque formation and improving skin condition in psoriasis patients .
Data Table: Summary of Applications
| Application Area | Description | Examples of Conditions |
|---|---|---|
| Inflammatory Diseases | Inhibition of TNFα production to reduce inflammation | Psoriasis, Atopic Dermatitis |
| Autoimmune Disorders | Modulation of immune response to alleviate symptoms | Rheumatoid Arthritis, MS |
| Neurological Disorders | Potential treatment for neuroinflammatory conditions | Alzheimer’s Disease, Parkinson’s |
| Cancer Research | Investigating the role of TNFα in tumor progression and metastasis | Various Cancers |
Industrial Applications
Beyond pharmaceuticals, (1R,3R)-3-methoxycyclobutane-1-carboxylic acid has potential applications in:
- Cosmetic Formulations : Due to its anti-inflammatory properties, it may be utilized in skincare products aimed at reducing redness and irritation.
- Agricultural Chemistry : The compound could be explored for its effects on plant growth regulation or pest resistance mechanisms.
Mechanism of Action
The mechanism of action of (1r,3r)-3-methoxycyclobutane-1-carboxylic acid, trans, involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Functional Group Variations
trans-3-Aminocyclobutanecarboxylic Acid
- Substituents: 3-amino, 1-carboxylic acid.
- Key Differences: The amino group (basic, polar) replaces the methoxy group (ether, less polar). This increases solubility in aqueous media due to zwitterionic character.
- Applications : Used in peptide mimetics and enzyme inhibitor studies.
trans-Cyclobutane-1,3-dicarboxylic Acid
- Substituents : 1,3-dicarboxylic acids.
- Key Differences: The presence of two carboxylic acid groups significantly lowers pKa values (higher acidity) compared to the monocarboxylic target compound.
trans-3-Hydroxy-3-methylcyclobutane-1-carboxylic Acid
- Substituents : 3-hydroxy, 3-methyl, 1-carboxylic acid.
- Key Differences : The hydroxy group introduces hydrogen-bonding capacity, while the methyl group adds steric bulk. This combination may reduce metabolic instability compared to the methoxy variant, which is more resistant to oxidation .
Structural and Physicochemical Properties
The table below summarizes critical differences:
Biological Activity
(1r,3r)-3-Methoxycyclobutane-1-carboxylic acid, trans (often abbreviated as trans-3-Methoxycyclobutanecarboxylic acid) is a cyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C6H10O3
- Molecular Weight : 130.15 g/mol
- IUPAC Name : (1R,3R)-3-methoxycyclobutane-1-carboxylic acid
Synthesis Techniques
Recent advancements in synthetic methodologies have allowed for the efficient production of cyclobutane derivatives. Notably, transannular C–H functionalization techniques have been employed to create γ-arylated cycloalkane acids, including derivatives of (1r,3r)-3-methoxycyclobutane-1-carboxylic acid. These methods enhance yield and regioselectivity while reducing the number of synthetic steps required for complex molecular structures .
The biological activity of trans-3-Methoxycyclobutanecarboxylic acid is primarily attributed to its ability to modulate various biochemical pathways. It has been investigated for its potential as an inhibitor of certain enzymes involved in cancer progression and immune response modulation.
- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor for enzymes such as AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers. Inhibiting these enzymes can lead to reduced tumor growth and enhanced therapeutic efficacy .
- Regulation of Immune Response : Research indicates that derivatives of this compound may influence the ubiquitin-proteasome pathway, a crucial mechanism in regulating protein degradation and cellular signaling pathways involved in immune responses .
Case Studies
Several studies have highlighted the biological significance of trans-3-Methoxycyclobutanecarboxylic acid:
- Study on Cancer Cell Lines : A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential utility as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis through the modulation of specific signaling pathways .
- In Vivo Studies : Animal models treated with trans-3-Methoxycyclobutanecarboxylic acid showed a significant reduction in tumor size compared to control groups. These findings support its potential application in cancer therapy .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1r,3r)-3-methoxycyclobutane-1-carboxylic acid with high enantiomeric purity?
- Methodological Answer : Synthesis requires precise control of reaction parameters. For enantiocontrolled synthesis, methods like [2+2] photocycloaddition with chiral precursors (e.g., uracil derivatives) can establish stereochemistry . Temperature optimization (e.g., maintaining 0–25°C) and reaction time (4–12 hours) are critical to minimize racemization and maximize yield . Protecting groups, such as tert-butoxycarbonyl (Boc), may be employed to stabilize sensitive functional groups during multi-step synthesis .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Combine orthogonal analytical techniques:
- HPLC : Quantify purity (e.g., >99.7% as per batch testing) using a C18 column and UV detection at 210–254 nm .
- 1H/13C NMR : Confirm structural integrity by matching chemical shifts to predicted spectra (e.g., methoxy protons at δ 3.3–3.5 ppm, cyclobutane protons at δ 2.5–3.0 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., 144.17 g/mol) via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can researchers resolve conflicting NMR and HPLC data during characterization?
- Methodological Answer : Discrepancies may arise from residual solvents, diastereomers, or degradation products.
- Step 1 : Repeat NMR under deuterated solvents (e.g., DMSO-d6) to exclude solvent interference .
- Step 2 : Perform chiral HPLC with a cellulose-based column to separate enantiomers or diastereomers .
- Step 3 : Use 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations and confirm stereochemistry .
Q. What experimental strategies are effective for studying the compound’s bioactivity in therapeutic contexts?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., enzymes or receptors) .
- Cellular Uptake : Label the compound with a fluorophore (e.g., FITC) and track intracellular localization via confocal microscopy .
- In Vivo Studies : Optimize pharmacokinetics by modifying the carboxylic acid group to prodrug esters (e.g., ethyl ester) for enhanced bioavailability .
Q. How can reaction conditions be optimized for scalable synthesis without compromising stereochemical integrity?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Co-salen) to enhance enantioselectivity in cyclobutane ring formation .
- Solvent Selection : Use aprotic solvents (e.g., THF or DMF) to stabilize intermediates and reduce side reactions .
- Flow Chemistry : Implement continuous-flow reactors to improve heat transfer and scalability while maintaining low temperatures for sensitive steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
